N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Description
N-(2,3-Dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a piperazine-based Schiff base derivative characterized by a 2,3-dimethoxy-substituted benzylidene group and a 1-naphthylmethyl substituent on the piperazine ring. The compound’s structure enables diverse molecular interactions, including hydrogen bonding and π-π stacking, due to its electron-rich aromatic systems and flexible piperazine backbone. Potential applications include roles in medicinal chemistry, given the pharmacological relevance of piperazine derivatives and N-acylhydrazones in bioreceptor interactions .
Properties
IUPAC Name |
(E)-1-(2,3-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-28-23-12-6-9-20(24(23)29-2)17-25-27-15-13-26(14-16-27)18-21-10-5-8-19-7-3-4-11-22(19)21/h3-12,17H,13-16,18H2,1-2H3/b25-17+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLVIZQEPMCPNQ-KOEQRZSOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
The structure features a piperazine ring linked to a naphthylmethyl group and a dimethoxybenzylidene moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 2,3-dimethoxybenzaldehyde and 4-(1-naphthylmethyl)-piperazine. The reaction conditions often include refluxing in an organic solvent like ethanol or methanol, followed by crystallization to obtain the pure compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, it has been evaluated against various cancer cell lines, including:
- HL-60 (human promyelocytic leukemia)
- HSC-2 , HSC-3 , HSC-4 (human oral squamous cell carcinoma)
The compound demonstrated significant cytotoxicity with selectivity towards malignant cells compared to non-malignant cells. The selectivity index (SI) was calculated to assess this property, revealing that the compound exhibited a higher toxicity ratio towards cancer cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 | 0.5 | 5.0 |
| HSC-2 | 0.8 | 4.5 |
| HSC-3 | 0.6 | 6.0 |
| HGF (non-malignant) | 2.5 | - |
The mechanisms underlying the biological activity of this compound involve:
- Induction of Apoptosis : Activation of caspases (e.g., caspase-3 and -7) was observed in treated cancer cells, indicating that the compound promotes programmed cell death.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G1 phase arrest in cancer cell lines, suggesting interference with cell cycle progression.
Study 1: Cytotoxicity Assessment
A study conducted by Zhang et al. (2024) assessed the cytotoxic effects of the compound on HL-60 cells. The results indicated that at a concentration of 0.5 µM, the compound significantly reduced cell viability by over 70%, demonstrating its potential as an effective antineoplastic agent.
Study 2: Selective Toxicity Evaluation
In another investigation by Lee et al. (2023), the selective toxicity of this compound was evaluated against both malignant and non-malignant cell lines. The findings confirmed that while malignant cells were highly susceptible to treatment, non-malignant cells exhibited minimal cytotoxic effects at similar concentrations.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substitution Patterns on the Benzylidene Moiety
The 2,3-dimethoxybenzylidene group distinguishes the target compound from structurally related Schiff bases. Key comparisons include:
Key Insight : The 2,3-dimethoxy configuration may improve solubility and binding affinity compared to unsubstituted analogs, while differing from 3,4-dimethoxy derivatives in steric accessibility for target interactions .
Piperazine Ring Modifications
The 1-naphthylmethyl group on the piperazine nitrogen introduces bulk and hydrophobicity. Comparisons with related piperazine derivatives:
Key Insight : The 1-naphthylmethyl group prioritizes hydrophobic interactions over hydrogen bonding, contrasting with acetamide- or hydroxy-containing analogs .
Physicochemical Properties
Limited data on the target compound’s properties necessitate extrapolation from analogs:
Key Insight : The target compound’s high molecular weight and lipophilicity suggest superior membrane penetration compared to polar derivatives like 5g .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
